molecular formula C3H7NO<br>HCON(CH3)2<br>C3H7NO B166413 Dimethylformamide CAS No. 68-12-2

Dimethylformamide

Cat. No. B166413
CAS RN: 68-12-2
M. Wt: 73.09 g/mol
InChI Key: ZMXDDKWLCZADIW-UHFFFAOYSA-N
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Description

Dimethylformamide (DMF) is a clear, colorless, hygroscopic liquid with a slight amine odor . It is a polar solvent commonly used in organic synthesis . The solvent properties of DMF are particularly attractive because of the high dielectric constant, the aprotic nature of the solvent, its wide liquid range, and low volatility .


Synthesis Analysis

DMF can be synthesized from formic acid and dimethylamine . It is frequently used as an aprotic solvent in chemical transformations in laboratories of academia as well as in those of the chemical industry . DMF can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer .


Molecular Structure Analysis

DMF is an organic compound with the formula (CH₃)₂NC=O . It is structurally related to formamide, having two methyl groups in the place of the two hydrogens .


Chemical Reactions Analysis

DMF is a common solvent for chemical reactions . It facilitates reactions that follow polar mechanisms, such as SN2 reactions . It can also act as a reagent, a catalyst, and a stabilizer in organic chemistry .


Physical And Chemical Properties Analysis

DMF is a colorless to pale-yellow liquid with a faint odor . It has a high boiling point and is miscible with water and the majority of organic liquids . It has a high dielectric constant, which makes it an attractive solvent .

Scientific Research Applications

Neuronal Activity Studies

Dimethylformamide (DMF) has been utilized in biological studies for its effects on cellular membranes and neurons. In a study involving the central nervous system of the pond snail Lymnaea stagnalis, DMF alone was observed to change the regular beating pattern of neuron VDI to a bursting pattern, indicating its potential utility in neurobiological research (Di Cecco, Segala, & Sun, 2007).

Chemical Synthesis and Organic Chemistry

DMF is a multipurpose reagent providing its own H, C, N, and O atoms for synthesizing various compounds under different experimental conditions. It has been highlighted as a valuable tool in recent chemical synthesis literature (Le Bras & Muzart, 2018). Additionally, beyond its role as a solvent, DMF serves as a reagent, a catalyst, and a stabilizer in organic chemistry (Heravi, Ghavidel, & Mohammadkhani, 2018).

Cryopreservation

DMF has been investigated for its cryoprotective effects in the freezing of biological samples, such as goat semen, demonstrating its potential as an alternative cryoprotectant (Bezerra et al., 2011).

Toxicological Research

Research into DMF's toxicity has gained interest with its increasing industrial use. It has been found to affect reproductive function in both humans and animals, warranting further investigation into its potential risks (Yu Su-fan, 2008).

Environmental Impact Studies

DMF's environmental impact, especially in communities near industries utilizing it, has been a subject of study. For example, a positive correlation was found between DMF exposure and hospitalizations in residents living near synthetic leather factories (Zhang et al., 2014).

Cell Culture and Carcinogenesis Research

DMF has been shown to induce morphological changes and alter growth properties in cultured human colon carcinoma cells, affecting their tumorigenicity. This suggests its potential role in cancer research and therapy (Dexter, Barbosa, & Calabresi, 1979).

Proteomics and Molecular Biology

In proteomics, DMF enhances proteolysis in sodium dodecyl sulfate-containing buffers, aiding in amino acid sequence studies and protein analysis (Houen & Sando, 1991).

Microbial Degradation Studies

The microbial degradation of DMF by specific bacterial strains has been researched, highlighting its role in bioremediation and environmental cleanup processes (Zhou et al., 2018).

Safety And Hazards

DMF can harm the eyes, skin, lungs, liver, and heart . It is readily absorbed through the skin and is known to be toxic to the liver . The level of exposure depends upon the dose, duration, and work being done . It is also known to cause skin problems and alcohol intolerance .

Future Directions

The European Commission has published a regulation restricting DMF, which is used in many industrial applications in the EU . This decision follows the proposal of the Italian authorities and the opinion of ECHA’s scientific committees . The restriction starts applying from 12 December 2023 . Future research may focus on the identification of efficient preventive measures against the toxicity of DMF to occupational workers, the investigation of the detrimental effects of DMF at environmentally relevant doses, and the studies on the elimination and recycling of DMF in industrial wastes .

properties

IUPAC Name

N,N-dimethylformamide
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InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3
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InChI Key

ZMXDDKWLCZADIW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C=O
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Molecular Formula

C3H7NO, Array
Record name N,N-DIMETHYLFORMAMIDE
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DSSTOX Substance ID

DTXSID6020515
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Molecular Weight

73.09 g/mol
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Physical Description

N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes., Dry Powder; Liquid, Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a faint, amine-like odor.
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Boiling Point

300 to 313 °F at 760 mmHg (NTP, 1992), 152.8 °C, BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg, 153 °C, 307 °F
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Flash Point

153 °F (NTP, 1992), 58 °C, closed cup, 67 °C (open cup); 58 °C (Closed cup), 136 °F (58 °C), 58 °C c.c., 136 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water and most common organic solvents, Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin, 1000000 mg/L at 25 °C, Solubility in water: miscible, Miscible
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9445 at 25 °C/4 °C, Relative density (water = 1): 0.95, 0.95
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Vapor Density

2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.51 (Air= 1), Relative vapor density (air = 1): 2.5, 2.51
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Vapor Pressure

3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992), 3.87 [mmHg], 3.87 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.49, 3 mmHg
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Mechanism of Action

N,N-Dimethylformamide (DMF) is an organic solvent extensively used in industries such as synthetic leather, fibers and films, and induces liver toxicity and carcinogenesis. Despite a series of experimental and clinical reports on DMF-induced liver failure, the mechanism of toxicity is yet unclear. This study investigated whether DMF in combination with a low dose of hepatotoxicant enhances hepatotoxicity, and if so, on what mechanistic basis. Treatment of rats with either DMF (50-500 mg/kg/day, for 3 days) or a single low dose of CCl(4) (0.2mL/kg) alone caused small increases in plasma transaminases and lactate dehydrogenase activities. However, combinatorial treatment of DMF with CCl(4) markedly increased blood biochemical changes. Histopathology confirmed the synergism in hepatotoxicity. Moreover, DMF+CCl(4) caused PARP cleavage and caspase-3 activation, but decreased the level of Bcl-xL, all of which confirmed apoptosis of hepatocytes. Consistently, DMF+CCl(4) treatment markedly increased lipid peroxidation. By contrast, treatment of DMF in combination with lipopolysaccharide, acetaminophen or d-galactosamine caused no enhanced hepatotoxicity. Given the link between endoplasmic reticulum (ER) dysfunction and cell death, ER stress response was monitored after DMF and/or CCl(4) treatment. Whereas either DMF or CCl(4) treatment alone marginally changed the expression levels of glucose-regulated protein 78 and 94 and phosphorylated PKR-like ER-localized eIF2alpha kinase, concomitant treatment with DMF and CCl(4) synergistically induced them with increases in glucose-regulated protein 78 and C/EBP homologous protein mRNAs. /These/ results demonstrate that DMF treatment in combination with CCl(4) synergistically increases hepatocyte death, which may be associated with the induction of severe ER stress.
Record name N,N-DIMETHYLFORMAMIDE
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Impurities

Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm)
Record name N,N-DIMETHYLFORMAMIDE
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Product Name

N,N-Dimethylformamide

Color/Form

Colorless to very slightly yellow liquid, Water-white liquid

CAS RN

68-12-2
Record name N,N-DIMETHYLFORMAMIDE
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Melting Point

-78 °F (NTP, 1992), -60.3 °C, -60.4 °C, -61 °C, -78 °F
Record name N,N-DIMETHYLFORMAMIDE
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Record name N,N-Dimethylformamide
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Record name DIMETHYLFORMAMIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylformamide
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Dimethylformamide
Reactant of Route 3
Dimethylformamide
Reactant of Route 4
Dimethylformamide
Reactant of Route 5
Dimethylformamide
Reactant of Route 6
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Dimethylformamide

Citations

For This Compound
704,000
Citations
J Muzart - Tetrahedron, 2009 - Elsevier
N, N-Dimethylformamide (DMF) is an excellent polar solvent for various classes of compounds, the dissolution being favoured by interactions of the substrate with DMF. In the case of …
Number of citations: 396 www.sciencedirect.com
S Ding, N Jiao - Angewandte Chemie International Edition, 2012 - Wiley Online Library
Often used as a common solvent for chemical reations and utilized widely in industry as a reagent, N,N‐dimethylformamide (DMF) has played an important role in organic synthesis for a …
Number of citations: 381 onlinelibrary.wiley.com
A Gescher - Chemical research in toxicology, 1993 - ACS Publications
JV^ V-Dimethylformamide [DMF, 1 (CHg^ NCHO, Chart I] is a common polar solvent that has a worldwide annual production of about 2 X 105 tons (1) and is used in a wide variety of …
Number of citations: 134 pubs.acs.org
PG Jessop, Y Hsiao, T Ikariya… - Journal of the American …, 1994 - ACS Publications
Many of the chemical substances produced from toxic carbon monoxide could be prepared more safely from carbon dioxide (C02), if onlythe catalytic efficiency of the reductions of C02 …
Number of citations: 310 pubs.acs.org
SR Lu, YH Lai, JH Chen, CY Liu… - Angewandte Chemie …, 2011 - ir.nctu.edu.tw
The key steps in oligosaccharide synthesis are protectinggroup manipulation and stereoselective glycosylation.[1] Various strategies have emerged to expedite glycosylation, and some …
Number of citations: 189 ir.nctu.edu.tw
I Pastoriza‐Santos… - Advanced Functional …, 2009 - Wiley Online Library
The versatility of wet chemical methods has rendered them extremely popular for the preparation of metal nanoparticles with tailored size and shape. This Feature Article reviews the …
Number of citations: 411 onlinelibrary.wiley.com
J Barthel, R Buchner, B Wurm - Journal of molecular liquids, 2002 - Elsevier
The results of dielectric relaxation experiments on formamide (FA), N-methylformamide (NMF), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA), performed between …
Number of citations: 129 www.sciencedirect.com
W Massmann - British journal of industrial medicine, 1956 - ncbi.nlm.nih.gov
… dimethylformamide was used and all aqueous solutions were freshly prepared. Dimethylformamide in … Ofa dimethylformamide solution, 10 ml. was mixed with 1 ml. N-NaOH and …
Number of citations: 92 www.ncbi.nlm.nih.gov
G Durgaprasad, DN Sathyanarayana… - Bulletin of the Chemical …, 1971 - journal.csj.jp
The infrared spectra of N,N-dimethylformamide (DMF) and N,N-dimethylthioformamide (DMTF) have been investigated in the range 4000–250 cm −1 . Assignment of the frequencies of …
Number of citations: 130 www.journal.csj.jp
IM Kolthoff, MK Chantooni, H Smagowski - Analytical Chemistry, 1970 - ACS Publications
The dissociation constant of 2, 6-dinitro-4-chlorophenol in,-dimethylformamide (DMF) has been determined conductometrically and spectrophotometrically, while that of 2, 6-…
Number of citations: 118 pubs.acs.org

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